1-(3-Bromo-2,6-difluorophenyl)ethanone
Overview
Description
1-(3-Bromo-2,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrF2O It is a brominated and fluorinated derivative of acetophenone, characterized by the presence of bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2,6-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2,6-difluoroacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and flow rates, ensuring consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2,6-difluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., ethanol, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Amino or thio derivatives of the original compound.
Reduction: 1-(3-Bromo-2,6-difluorophenyl)ethanol.
Oxidation: 1-(3-Bromo-2,6-difluorophenyl)acetic acid.
Scientific Research Applications
1-(3-Bromo-2,6-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
1-(3-Bromo-2,6-difluorophenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Bromo-2,4-difluorophenyl)ethanone: Differing in the position of the fluorine atoms on the phenyl ring.
1-(4-Bromo-2,6-difluorophenyl)ethanone: Differing in the position of the bromine atom on the phenyl ring.
2-Bromo-1-(2,6-difluorophenyl)ethanone: Differing in the position of the carbonyl group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their molecular structures.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique chemical properties, including its ability to undergo various reactions and its applications in chemistry, biology, medicine, and industry, make it a valuable subject of study
Properties
IUPAC Name |
1-(3-bromo-2,6-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDPVCFHJISTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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